molecular formula C11H8F2N2 B571877 Bis(2-fluoropyridin-3-yl)methane CAS No. 1245648-06-9

Bis(2-fluoropyridin-3-yl)methane

Cat. No.: B571877
CAS No.: 1245648-06-9
M. Wt: 206.196
InChI Key: JELFJGBPSWMBAB-UHFFFAOYSA-N
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Description

Bis(2-fluoropyridin-3-yl)methane is a fluorinated pyridine derivative characterized by two 2-fluoropyridin-3-yl groups linked via a methane bridge. Fluorine substitution at the 2-position of the pyridine ring is a common strategy in medicinal and agrochemical research due to its ability to enhance metabolic stability, bioavailability, and electronic properties. The molecular formula of this compound is C₁₁H₈F₂N₂, with a molecular weight of 218.19 g/mol.

Properties

CAS No.

1245648-06-9

Molecular Formula

C11H8F2N2

Molecular Weight

206.196

IUPAC Name

2-fluoro-3-[(2-fluoropyridin-3-yl)methyl]pyridine

InChI

InChI=1S/C11H8F2N2/c12-10-8(3-1-5-14-10)7-9-4-2-6-15-11(9)13/h1-6H,7H2

InChI Key

JELFJGBPSWMBAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)F)CC2=C(N=CC=C2)F

Synonyms

BIS(2-FLUOROPYRIDIN-3-YL)METHANE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds, derived from the provided evidence, share structural similarities with Bis(2-fluoropyridin-3-yl)methane:

Bis(2,5,6-trimethoxypyridin-3-yl)methane
  • Molecular Formula : C₁₉H₂₄N₂O₆
  • Molecular Weight : 376.40 g/mol
  • Substituents : Methoxy (-OCH₃) groups at the 2-, 5-, and 6-positions of the pyridine ring.
  • Electronic Properties: Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature, which may alter π-π stacking interactions or binding affinities in biological systems.
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
  • Molecular Formula : C₁₈H₂₉FN₂O₂Si
  • Molecular Weight : 352.52 g/mol.
  • Key Differences: Complexity: Incorporates a pyrrolidine ring and a silyl-protected hydroxyl group, increasing steric hindrance and synthetic complexity. Functionality: The ethanone group introduces ketone reactivity, absent in the target compound.
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
  • Molecular Formula : C₂₉H₄₂FN₃O₃Si
  • Molecular Weight : 527.75 g/mol.
  • Key Differences :
    • Backbone Modifications : Features a benzyl-pyrrolidine-carboxylate scaffold, likely designed for specific biological targeting (e.g., enzyme inhibition).
    • Price Indication : Catalog price for 1 g is $400 , suggesting high synthetic complexity.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties
This compound C₁₁H₈F₂N₂ 218.19 2-Fluorine on pyridine High electronegativity, potential for H-bonding
Bis(2,5,6-trimethoxypyridin-3-yl)methane C₁₉H₂₄N₂O₆ 376.40 2,5,6-Methoxy on pyridine Enhanced solubility, electron-donating effects
1-(6-(3-((tert-Butyldimethylsilyloxy)... C₁₈H₂₉FN₂O₂Si 352.52 2-Fluorine, silyl-protected pyrrolidine Steric hindrance, synthetic complexity
(±)-trans-Methyl 1-benzyl-4-(6-(3-... C₂₉H₄₂FN₃O₃Si 527.75 2-Fluorine, benzyl-pyrrolidine-carboxylate High cost ($400/1 g), bioactive scaffold

Inferred Research Implications

  • Fluorine vs. Methoxy Substitution : The electron-withdrawing fluorine in this compound may improve binding to electron-rich biological targets (e.g., kinases) compared to methoxy-substituted analogs.
  • Steric Considerations : this compound’s compact structure (lacking bulky silyl or benzyl groups) could enhance membrane permeability in drug design.
  • Synthetic Accessibility : The absence of complex protecting groups (e.g., tert-butyldimethylsilyl) suggests lower synthetic cost compared to catalog-listed derivatives.

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